molecular formula C13H9ClN2S2 B5508281 5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine

5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine

Cat. No. B5508281
M. Wt: 292.8 g/mol
InChI Key: ZOOLKTAKFZDEPM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine is a compound with potential medicinal and biological activities. Thienopyrimidine derivatives, including this compound, are known for their roles in inhibiting key biological processes and receptors (Song, 2007).

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves reactions of aniline derivatives and chlorothieno[3,2-d]pyrimidine, which can be prepared using 3-aminothiophene-2-carboxamide (Song, 2007). A microwave-assisted synthesis method is also reported, leading to efficient transformation to thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The crystal structure analysis of thieno[2,3-d]pyrimidine derivatives typically reveals a planar conformation of the molecule, as demonstrated in similar compounds (Yang et al., 2014). This planarity is crucial for the compound's biological interactions.

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitution and cyclization, to form derivatives with different functional groups (Grinev & Kaplina, 1985). Their reactivity is essential for synthesizing biologically active compounds.

Scientific Research Applications

One notable method for synthesizing thieno[2,3-d]pyrimidine derivatives involves the use of 3-aminothiophene-2-carboxamide, offering a facile route to produce these compounds with potential biological activities (Song, 2007). Such synthetic approaches are crucial as they provide the foundational compounds for further biological studies and applications.

Antimicrobial and Anti-inflammatory Properties

Thieno[2,3-d]pyrimidines have been extensively studied for their antimicrobial and anti-inflammatory properties. A notable study synthesized a new series of thieno[2,3-d]pyrimidine derivatives and evaluated them for their antimicrobial and anti-inflammatory activities. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, highlighting their potential therapeutic applications (Tolba et al., 2018).

Anticancer Activity

Another area of interest is the anticancer activity of thieno[2,3-d]pyrimidines. Studies have shown that some derivatives can exert cytostatic effects on various cancer and leukemia cell lines, indicating their potential as anticancer agents. The synthesis of these compounds involves complex reactions, including Negishi coupling and nucleophilic substitutions, to produce thieno-fused 7-deazapurine ribonucleosides with promising in vitro cytostatic and some antiviral activities (Tichy et al., 2017).

properties

IUPAC Name

5-(4-chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c1-17-12-11-10(6-18-13(11)16-7-15-12)8-2-4-9(14)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOLKTAKFZDEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine

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